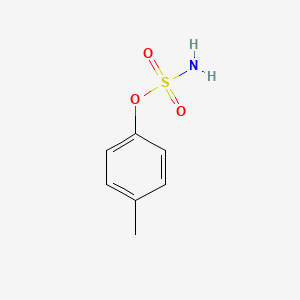

4-Methylphenyl sulfamate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25998-90-7 |

|---|---|

Molecular Formula |

C7H9NO3S |

Molecular Weight |

187.22 g/mol |

IUPAC Name |

(4-methylphenyl) sulfamate |

InChI |

InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10) |

InChI Key |

JGUNVLAWEAPEAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Methylphenyl Sulfamate Analogues

General Synthetic Routes to Aryl Sulfamates

The synthesis of aryl sulfamates is achieved through several established chemical routes. The most prevalent and direct method involves the reaction of a corresponding phenol (B47542) with sulfamoyl chloride (H₂NSO₂Cl). sci-hub.sersc.org This reaction is typically performed in the presence of a base, such as sodium hydride or triethylamine, to deprotonate the phenol and facilitate the nucleophilic attack on the sulfur atom of the sulfamoyl chloride. sci-hub.se Solvents like N,N-dimethylacetamide (DMA) have been shown to accelerate the sulfamoylation process, leading to high yields of the desired product. sci-hub.se

Alternative sulfamoylating agents and procedures have also been developed. One such method employs chlorosulfonamides in the presence of a base. sci-hub.se Another approach utilizes 1,1'-sulfonylbis(2-methyl-1H-imidazole) as the sulfamoylating reagent. This method proceeds by first reacting the phenol with the reagent, often under microwave heating, to form an aryl 2-methyl-1H-imidazole-1-sulfonate intermediate, which can then be converted to the primary sulfamate (B1201201). rsc.org

Specific Synthetic Pathways for 4-Methylphenyl Sulfamate and its Isomers

The synthesis of this compound is readily accomplished by applying the general methods described above to its phenolic precursor, p-cresol (B1678582) (4-methylphenol). The reaction of 4-methylphenol with sulfamoyl chloride in the presence of a suitable base provides a direct and efficient route to the target compound. Similarly, its isomers, 2-methylphenyl sulfamate and 3-methylphenyl sulfamate, can be synthesized from their respective precursors, o-cresol (B1677501) and m-cresol.

Beyond these direct syntheses, this compound is often incorporated as a key structural moiety in more complex molecules. For instance, a derivative, 2-((1H-Indol-3-yl)(1-methyl-1H-indol-3-yl)methyl)-4-methylphenyl sulfamate, was synthesized as part of a study on enantioenriched bisindolylmethane sulfamates. nih.gov

Regioselectivity is crucial in the synthesis of polysubstituted aromatic compounds for targeted biological evaluation. The sulfamate group itself is a powerful tool for achieving regiocontrol, primarily through the strategy of Directed ortho-Metalation (DoM). scispace.comcanada.ca The N,N-dialkyl aryl O-sulfamate acts as an effective directed metalation group (DMG), guiding lithiation (e.g., with s-BuLi) to the ortho position of the aromatic ring. canada.canih.gov The resulting ortho-lithiated species can then be trapped with various electrophiles to install a wide range of functional groups with high regioselectivity. scispace.com

Another regioselective transformation is the thia-Fries rearrangement of aryl sulfamates. researchgate.net Treatment of sulfamates with aluminum chloride (AlCl₃) can induce a rearrangement to yield ortho- and para-arylhydroxysulfonamides, providing a pathway to functionalize these specific positions. researchgate.net The sulfamate group can also exert significant regiochemical control in other reaction types. In the chemistry of strained intermediates like pyridynes, a sulfamoyl substituent was found to direct the addition of nucleophiles selectively to the C4 position of the pyridyne ring. nih.gov

The development of asymmetric methods to produce chiral molecules containing a sulfamate group is of significant interest for creating stereochemically defined drug candidates. Chiral Brønsted acids have been successfully employed as catalysts in the asymmetric Friedel-Crafts reaction between 3-indolylsulfamidates and indoles to produce enantioenriched bisindolylmethane sulfamates. nih.gov This methodology was used to synthesize a derivative of this compound in a chiral, non-racemic form. nih.gov

| Product Name | Catalyst | Yield | Enantiomeric Ratio (er) | Melting Point (°C) |

|---|---|---|---|---|

| 2-((1H-Indol-3-yl)(1-methyl-1H-indol-3-yl)methyl)-4-methylphenyl sulfamate | BINOL-derived phosphoric acid (PA1) | Data not specified | 64:36 | 124–127 |

Other powerful asymmetric transformations include catalytic enantioselective cyclizations. An intramolecular aza-Michael reaction, tethering a sulfamate to a pendant α,β-unsaturated ester and promoted by a chiral bifunctional guanidine (B92328) catalyst, yields chiral oxathiazinanes with high enantioselectivity. chemrxiv.orgacs.org Additionally, sequential palladium- and rhodium-catalyzed reactions have been developed for the asymmetric synthesis of N-allyl hydroxylamine-O-sulfamates, which serve as precursors to optically active polyfunctionalized diamines. scispace.com

Regioselective Synthesis Approaches

Advanced Derivatization Techniques for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and properties of a lead compound. For aryl sulfamates, derivatization can be targeted at either the aromatic ring or the sulfamate moiety itself.

The aromatic ring of this compound offers multiple sites for modification to probe interactions with biological targets. As previously mentioned, the DoM strategy is a premier method for introducing substituents at the ortho-position to the sulfamate group. scispace.com

Furthermore, the sulfamate group can serve as an effective leaving group in transition metal-catalyzed cross-coupling reactions. This dual utility allows the sulfamate to first act as a directing group for regioselective functionalization and then be replaced to build further molecular complexity. Nickel- and palladium-catalyzed Suzuki-Miyaura couplings have been successfully used to form biaryl compounds from aryl sulfamates. scispace.com Similarly, nickel- and palladium-catalyzed amination reactions can replace the sulfamate group with a C-N bond, providing access to a diverse range of substituted anilines. nih.govacs.orgacs.org This approach is particularly valuable as it allows for the late-stage introduction of amine-containing fragments.

| Reaction Type | Catalyst/Reagent | Function | Reference |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | s-BuLi / Electrophile | Introduces a substituent at the ortho-position. | scispace.com |

| Suzuki-Miyaura Coupling | Ni or Pd catalyst | Replaces sulfamate with an aryl or vinyl group. | scispace.com |

| Buchwald-Hartwig Amination | Ni or Pd catalyst | Replaces sulfamate with a primary or secondary amine. | nih.govacs.orgacs.org |

| Kumada-Corriu Coupling | Ni catalyst | Replaces sulfamate with an alkyl or aryl group via a Grignard reagent. | nih.gov |

The sulfamate group (–OSO₂NH₂) can also be modified to fine-tune a compound's physicochemical and biological properties. A significant challenge in multi-step syntheses is the potential lability of the O-sulfamate group, particularly to basic conditions. rsc.org To overcome this, a protecting group strategy has been developed where both N-H protons of the sulfamate are replaced, for example, with 2,4-dimethoxybenzyl (DMB) groups. rsc.org This N-protected sulfamate is stable to a wide range of reaction conditions, including oxidation, reduction, and nucleophiles. The DMB groups can be quantitatively removed at the end of the synthesis using mild acidic conditions (e.g., trifluoroacetic acid) to reveal the primary sulfamate. rsc.org

Other modifications include N-acylation, which has been shown to produce highly potent enzyme inhibitors in some series. nih.gov The sulfamate can also be incorporated as part of a larger, multidetachable linker system, enabling its use in more complex synthetic strategies, such as peptide derivatization. nih.gov

| Modification Strategy | Reagents/Groups | Purpose | Reference |

|---|---|---|---|

| N-Protection | 2,4-Dimethoxybenzyl (DMB) | Increases stability for multi-step synthesis; allows for late-stage deprotection. | rsc.org |

| N-Acylation | Acylating agents | Modulates biological activity; can increase potency. | nih.gov |

| Linker Incorporation | Multidetachable linkers | Enables conjugation to other molecules like peptides. | nih.gov |

Incorporation into Complex Molecular Scaffolds

The this compound moiety, and the broader aryl sulfamate group it represents, serves as a critical pharmacophore and a versatile synthetic handle for incorporation into a wide array of complex molecular scaffolds. Its integration is a key strategy in medicinal chemistry, particularly in the development of enzyme inhibitors. Researchers have successfully incorporated this functional group into natural product skeletons, heterocyclic systems, and other elaborate structures to create novel therapeutic candidates.

One of the most prominent areas of application is in the modification of steroids. The sulfamate group is often appended to the phenolic hydroxyl group of estrogenic steroids to create potent inhibitors of steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. researchgate.netresearchgate.net For instance, estrogen sulfamates are synthesized from various estra-1,3,5(10)-trienes derived from estrone (B1671321) and estradiol. nih.gov A general method for this involves the esterification of the steroid's hydroxy group with sulfamoyl chloride. nih.gov To circumvent side reactions, this process can be facilitated by using 2,6-di-tert-butylpyridines as bases. nih.gov In a specific example, sulfamates of 8α-steroid estrogen analogues have been synthesized to explore their anti-cancer properties. hilarispublisher.com The synthesis of these complex molecules is driven by the hypothesis that the sulfamate moiety allows the compound to act as an inhibitor, while its hydrolysis product is designed to be non-hormonal. hilarispublisher.com

Flavonoids represent another class of natural products into which the sulfamate group has been incorporated. Potent inhibitors of steroid sulfatase have been developed from flavonoid scaffolds. researchgate.net Research has described the synthesis of several flavonoid sulfamates, such as isoflavane-4',7-O,O-bis-sulfamate (equol bis-sulfamate) and flavone-6,4'-O,O-bis-sulfamate, which were found to be highly effective STS inhibitors. researchgate.net

Beyond natural products, the sulfamate group has been integrated into complex heterocyclic systems. A notable example involves the synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenyl sulfamates. acs.orgnih.gov The synthesis of these molecules is a multi-step process. It begins with the conversion of aniline (B41778) derivatives into corresponding azides using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. acs.orgnih.gov This is followed by an azide-alkyne Huisgen cycloaddition reaction with 4-[(trimethylsilyl)ethynyl]phenol to form the 1,2,3-triazole core. acs.orgnih.gov The final step is the sulfamoylation of the resulting phenolic group, where sulfamoyl chloride is generated in situ. acs.orgnih.gov This strategy allows for the creation of a library of compounds with various substituents on the phenyl ring, leading to potent STS inhibitors. acs.orgnih.gov The 1,4-diphenyl-substituted 1,2,3-triazole ring is designed to mimic the steroidal structure of natural STS substrates. acs.org

The utility of the aryl O-sulfamate group extends to its use as a directed metalation group (DMG) in total synthesis. The N,N-dialkyl aryl O-sulfamate group can direct ortho-metalation, enabling regioselective functionalization of the aromatic ring. canada.ca This strategy has been pivotal in the total synthesis of the alkaloid Schumanniophytine. canada.ca The synthesis proceeds via a directed ortho metalation (DoM) – cross-coupling strategy, demonstrating the sulfamate's role as a versatile synthetic handle for constructing complex, poly-substituted aromatic systems within a natural product framework. canada.ca

Finally, the sulfamate motif has been incorporated into coordination complexes. New N-sulfonamide ligands have been synthesized and used to create Cu(II) complexes. researchgate.net For example, a ligand such as N-(5-(4-methylphenyl)- Current time information in Bangalore, IN.nih.govontosight.ai-thiadiazole-2-yl)-benzenesulfonamide can be synthesized and subsequently reacted with a copper source to form a coordination complex where the ligand coordinates to the metal center. researchgate.net

The following tables summarize the incorporation of the sulfamate moiety into various complex scaffolds.

Table 1: Incorporation of Sulfamate Moiety into Steroid and Flavonoid Scaffolds

| Scaffold Class | Parent Molecule Example | Synthetic Strategy | Resulting Complex Molecule Example | Research Focus | Citations |

| Steroid | Estrone | Esterification with sulfamoyl chloride | Estrone sulfamate | Development of orally active hormones and enzyme inhibitors. | nih.gov |

| Steroid | 8α-Estrone | Sulfamoylation of phenolic hydroxyl group | 7β-methyl-6-oxa-D-homo-8α-estronesulfamate | Investigation as inhibitors for breast cancer cell growth. | hilarispublisher.com |

| Flavonoid | Equol | Sulfamoylation of hydroxyl groups | Isoflavane-4',7-O,O-bis-sulfamate | Development of potent steroid sulfatase (STS) inhibitors. | researchgate.net |

| Flavonoid | Flavone | Sulfamoylation of hydroxyl groups | Flavone-6,4'-O,O-bis-sulfamate | Inhibition of STS for potential breast cancer therapy. | researchgate.net |

Table 2: Incorporation of Sulfamate Moiety into Heterocyclic and Natural Product Scaffolds

| Scaffold Class | Synthetic Strategy | Intermediate Example | Resulting Complex Molecule Example | Research Focus | Citations |

| Triazole | Azide-alkyne Huisgen cycloaddition followed by sulfamoylation | 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Design of potent steroid sulfatase (STS) inhibitors. | acs.orgnih.gov |

| Alkaloid | Directed ortho-metalation (DoM) using an N,N-dialkyl aryl O-sulfamate group, followed by cross-coupling | ortho-magnesiated O-sulfamate | Schumanniophytine | Total synthesis of a structurally complex, biologically active natural product. | canada.ca |

| Coordination Complex | Synthesis of an N-substituted sulfonamide ligand followed by reaction with a metal salt | N-(5-(4-methylphenyl)- Current time information in Bangalore, IN.nih.govontosight.ai-thiadiazole-2-yl)-benzenesulfonamide | [Cu(L)2(py)2(H2O)] (where L is the deprotonated ligand) | Synthesis of new biologically active metal complexes. | researchgate.net |

Enzymatic Target Identification and Inhibition Profiling of 4 Methylphenyl Sulfamate Derivatives

Carbonic Anhydrase Isoform Inhibition

Sulfamate-containing compounds, including derivatives of 4-Methylphenyl sulfamate (B1201201), have been identified as a class of carbonic anhydrase (CA) inhibitors. nih.govtandfonline.com The sulfamate moiety serves as a zinc-binding group within the enzyme's active site. nih.gov Research has focused on evaluating the inhibitory activity of these derivatives against various human (h) CA isoforms, particularly the cytosolic hCA I and II, which are considered off-target isoforms, and the transmembrane, tumor-associated hCA IX and XII, which are targets for anticancer drug development. nih.gov

Studies on a series of sulfamates incorporating piperazinyl-ureido moieties, which are derivatives of a benzenesulfamate structure, have demonstrated varied inhibitory potency against different CA isoforms. nih.gov Generally, hCA I is not effectively inhibited by these compounds. nih.gov However, significant inhibitory activity has been observed against hCA II, hCA IX, and hCA XII, with inhibition constants (KIs) often in the low nanomolar range. nih.gov

For instance, certain derivatives have shown KIs against hCA II ranging from 1.0 to 94.4 nM. nih.gov The same series of compounds exhibited potent inhibition of the tumor-associated isoform hCA IX, with KIs between 0.91 and 36.9 nM. nih.gov Similarly, against hCA XII, the KIs were found to be in the range of 1.0 to 84.5 nM. nih.gov The selectivity of these inhibitors is influenced by the nature of the substituents on the piperazine (B1678402) ring, with moieties like 3-methylphenyl and 4-methoxyphenyl (B3050149) contributing to potent inhibition. nih.gov

Another class of inhibitors, the ureido-substituted benzenesulfonamides, have also been extensively studied for their selective inhibition of tumor-associated CAs. While not direct 4-methylphenyl sulfamate derivatives, these compounds share the core benzenesulfonamide (B165840) structure and provide insights into achieving selectivity for hCA IX and XII over the ubiquitous hCA II. nih.gov For example, the compound U-F (SLC-0111) shows good affinity for hCA IX (Ki = 45 nM) and hCA XII (Ki = 4 nM) compared to hCA II (Ki = 960 nM). nih.gov Another derivative, U-NO2, is a highly potent hCA IX inhibitor (Ki = 1 nM) and also effectively inhibits hCA XII (Ki = 6 nM). nih.gov

Table 1: Inhibitory Potency (Ki) of Sulfamate and Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound/Series | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

|---|---|---|---|---|

| Piperazinyl-ureido sulfamates | Not effectively inhibited | 1.0 - 94.4 nM | 0.91 - 36.9 nM | 1.0 - 84.5 nM |

| U-F (SLC-0111) | - | 960 nM | 45 nM | 4 nM |

| U-NO2 | - | 15 nM | 1 nM | 6 nM |

| U-CH3 | - | 1765 nM | 7 nM | 6 nM |

Kinetic studies are crucial for understanding the mechanism by which inhibitors interact with their target enzymes. For sulfonamide and sulfamate inhibitors of carbonic anhydrase, the inhibition mechanism typically involves the binding of the deprotonated sulfonamide/sulfamate group to the zinc ion in the enzyme's active site. mdpi.comnih.gov

The N-cyanomethylsulfonamide group has been explored as an alternative zinc-binding group, but it has been found to be less effective than the sulfonamide, sulfamate, or sulfamide (B24259) moieties in designing potent CA inhibitors. tandfonline.com This highlights the importance of the sulfamate group for effective inhibition.

Inhibitory Potency and Selectivity Assessments

Steroid Sulfatase Inhibition

Steroid sulfatase (STS) is a key enzyme in the biosynthesis of active steroid hormones and represents a significant target for the treatment of hormone-dependent cancers. nih.govsemanticscholar.org The sulfamate moiety is a critical pharmacophore for the irreversible inhibition of STS. smolecule.com

The inhibitory efficacy of this compound derivatives against STS is commonly evaluated using in vitro enzymatic assays. A frequently used method is a radioisotope-based assay that utilizes the STS enzyme isolated from human placenta and a radiolabeled substrate, such as [3H]estrone-3-sulfate ([3H]E1S). nih.govacs.org

In one study, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were assessed for their STS inhibitory profile. The results showed that all the newly synthesized compounds inhibited the STS enzyme in the submicromolar range, with residual STS activity ranging from 11.78% to 55.11% at a 0.5 μM inhibitor concentration. nih.govacs.org The most potent inhibitory effects were observed with derivatives containing iodine and 3,5-dichloro substitutions. nih.govacs.org For example, one of the most active compounds, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, demonstrated an IC50 value of 36.78 nM in the enzymatic assay. nih.govacs.org

Other studies have explored dual aromatase-sulfatase inhibitors (DASIs), where the sulfamate moiety is responsible for STS inhibition. rsc.org For instance, certain benzofuran (B130515) ketone sulfamates displayed low nanomolar STS inhibitory activity. rsc.org Modifications to the core structure, such as the addition of a methyl group, have been shown to influence the dual inhibitory activity. rsc.org

Table 2: In Vitro STS Inhibition Data for Selected this compound Derivatives

| Compound | Assay Type | Concentration | % Residual STS Activity | IC50 |

|---|---|---|---|---|

| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Radioisotope enzymatic assay | 0.5 µM | 11.78 - 55.11% | - |

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | Radioisotope enzymatic assay | - | - | 36.78 nM |

| Benzofuran ketone sulfamate (4-chloro derivative 19b) | Not specified | - | - | 48 nM |

| Benzofuran ketone sulfamate (4-methoxy derivative 18e) | Not specified | - | - | 0.115 µM |

To assess the inhibitory potential in a more physiologically relevant context, cellular-level inhibition assays are employed. These assays are often conducted using hormone-dependent cancer cell lines, such as the MCF-7 breast cancer cell line. nih.govacs.org A common method is a radioisotope cellular assay using the radiolabeled substrate [3H]E1S. nih.govacs.org

In the evaluation of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives, most of the tested inhibitors demonstrated the ability to almost completely block STS enzymatic activity at a concentration of 100 nM in MCF-7 cells. nih.govacs.org One of the most potent compounds from a related series showed an IC50 value that was five times better than the reference inhibitor Irosustat (0.21 nM versus 1.06 nM). nih.govacs.org These cellular assays confirm that the potent enzymatic inhibition observed in vitro translates to effective inhibition within a cellular environment.

The mechanism of inhibition by sulfamate-based inhibitors is thought to involve the sulfamate group acting as a mimic of the natural sulfate (B86663) substrate. nih.govacs.org It is speculated that the sulfamate undergoes a nucleophilic substitution reaction with a formylglycine residue in the catalytic site of the enzyme, leading to the sulfamoylation and inactivation of the enzyme. nih.govacs.org

In Vitro Enzymatic Assays for Inhibitor Efficacy

Aromatase Enzyme Inhibition

Aromatase is a cytochrome P450 enzyme that plays a crucial role in the final step of estrogen biosynthesis. researchgate.net The concurrent inhibition of both aromatase and STS is a promising strategy for the treatment of hormone-dependent breast cancer, leading to the development of dual aromatase-sulfatase inhibitors (DASIs). nih.govnih.gov In these dual-acting compounds, the this compound motif is typically responsible for the inhibition of STS, while another part of the molecule targets the aromatase enzyme. nih.gov

Several series of DASI derivatives have been synthesized by linking an arylsulfamate moiety to an aromatase inhibitory pharmacophore. nih.gov For example, 4-(((4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)phenyl sulfamate was one of the first reported DASIs. nih.gov Subsequent research has focused on modifying the linker between the two pharmacophores to optimize the inhibitory activities. nih.gov

In one study, nearly all newly synthesized derivatives showed improved in vitro aromatase inhibition compared to the initial lead compound, although this was often accompanied by a decrease in STS inhibition. nih.gov The most potent aromatase inhibitor in this series had an IC50 value of 0.26 nM. nih.gov Another DASI demonstrated potent inhibition of both aromatase (IC50 = 0.45 nM) and STS (IC50 = 1200 nM). nih.gov Structure-activity relationship (SAR) studies have shown that the type and length of the linker system significantly impact aromatase inhibition. nih.gov

Other research has explored letrozole-derived sulfamates as DASIs. nih.gov The addition of a halogen atom ortho to the sulfamate group was found to increase both aromatase and STS inhibitory activity. nih.gov One of the most potent DASIs discovered is an imidazole (B134444) derivative with IC50 values of 0.2 nM for aromatase and 2.5 nM for STS in a JEG-3 cell-based assay. researchgate.netbath.ac.uk

Table 3: Aromatase and STS Inhibitory Activity (IC50) of Selected Dual-Acting Inhibitors

| Compound/Series | Aromatase IC50 | STS IC50 |

|---|---|---|

| DASI (43e) | 0.45 nM | 1200 nM |

| Aromatase Inhibitor (42e) | 0.26 nM | - |

| Imidazole derivative DASI | 0.2 nM | 2.5 nM |

| Letrozole-derived DASI (S-(+)-enantiomer) | 0.52 nM | 280 nM |

| Benzofuran ketone sulfamate (4-chloro derivative 19b) | 137 nM | 48 nM |

| Benzofuran ketone sulfamate (4-methoxy derivative 19e) | 35 nM | 164 nM |

Investigations into Dual Enzyme Inhibitory Activity (e.g., Aromatase and Steroid Sulfatase)

The development of dual-acting inhibitors that can simultaneously target multiple points in a disease pathway represents a promising therapeutic strategy. In the context of hormone-dependent cancers, the enzymes aromatase and steroid sulfatase (STS) are key targets. Aromatase is responsible for the final step in estrogen biosynthesis, while STS hydrolyzes inactive steroid sulfates into their active forms. The concurrent inhibition of both enzymes is hypothesized to provide a more comprehensive blockade of estrogenic signaling. nih.govrsc.org

Derivatives of this compound have been central to the design of dual aromatase-sulfatase inhibitors (DASIs). The strategy often involves incorporating the aryl sulfamate pharmacophore, essential for STS inhibition, into the scaffold of a known nonsteroidal aromatase inhibitor. nih.govnih.gov

Research into benzofuran-derived sulfamates has yielded compounds with potent dual activity. While initial triazole benzofuran sulfamates showed strong aromatase inhibition (in the low nanomolar range) but lacked STS activity, modifications to the scaffold produced effective DASIs. rsc.orgcardiff.ac.ukrsc.org Specifically, the introduction of a methyl group at the 3-position of the benzofuran ring in benzofuran ketone sulfamates led to compounds with significant dual inhibitory profiles. rsc.orgcardiff.ac.ukrsc.org For instance, the 4-chloro derivative (19b ) and the 4-methoxy derivative (19e ) were identified as optimal dual inhibitors. rsc.orgcardiff.ac.ukrsc.org

| Compound | Substitution | Aromatase IC50 (nM) | STS IC50 (nM) | Source |

|---|---|---|---|---|

| 19b | 4-Chloro | 137 | 48 | rsc.orgcardiff.ac.ukrsc.org |

| 19e | 4-Methoxy | 35 | 164 | rsc.orgcardiff.ac.ukrsc.org |

Another successful approach has been the modification of existing third-generation aromatase inhibitors like letrozole and vorozole . By incorporating a sulfamate group onto these structures, researchers have developed a new series of potent DASIs. nih.govnih.govresearchgate.net One of the most potent racemic compounds to emerge from this research is 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate , which demonstrates an IC₅₀ of 0.87 nM against aromatase and 593 nM against STS. nih.govnih.govresearchgate.net Further investigation involving the separation of enantiomers revealed that the S-(+)-enantiomer was a more potent dual inhibitor, with an IC₅₀ of 0.52 nM for aromatase and 280 nM for STS. nih.govnih.gov

| Compound | Stereochemistry | Aromatase IC50 (nM) | STS IC50 (nM) | Source |

|---|---|---|---|---|

| 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate | Racemic | 0.87 | 593 | nih.govnih.govresearchgate.net |

| S-(+)-enantiomer | 0.52 | 280 | nih.govnih.gov |

Structure-activity relationship (SAR) studies on derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate have shown that the nature and length of the linker between the aromatase and STS pharmacophores are critical. nih.gov These studies found that alkylene- and thioether-based linkers resulted in more potent aromatase inhibition compared to ether-, sulfone-, or sulfonamide-based linkers. nih.gov

Other Enzyme System Modulation (e.g., Dihydropteroate Synthase, Alkaline Phosphatase)

Beyond dual-target inhibition, derivatives containing the 4-methylphenyl sulfonyl/sulfamoyl moiety have been investigated for their effects on other enzyme systems, notably those involved in microbial survival.

Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase is a key enzyme in the bacterial folate synthesis pathway, which is essential for producing nucleic acids. wikipedia.orgpatsnap.com This enzyme is absent in humans, making it an excellent target for antimicrobial agents. wikipedia.orgpatsnap.com Sulfonamides, which are structurally related to sulfamates, act as competitive inhibitors of DHPS by mimicking its natural substrate, p-aminobenzoic acid (PABA). wikipedia.orgpatsnap.comasm.orgresearchgate.net

Research has explored sulfonamide derivatives bearing a 4-methylphenyl group for their antibacterial properties. A study on novel sulfonamides reported the synthesis of compounds such as 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide , N-(2-hydroxyphenyl)-4-methyl benzene (B151609) sulfonamide , and 4-methyl-N-(2-nitrophenyl) benzene sulfonamide . science.gov Computational docking studies estimated their binding affinity for the bacterial DHPS receptor. science.gov Subsequent in vitro testing for antimicrobial activity against various bacterial strains showed that 4-methyl-N-(2-nitrophenyl) benzene sulfonamide was the most active, with a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli. science.gov This suggests that the 4-methylphenyl sulfonamide scaffold is a viable pharmacophore for developing DHPS inhibitors. science.gov Another commercially available drug, Sulphamethizole , which is a known DHPS inhibitor, incorporates a 1,3,4-thiadiazole (B1197879) ring with a sulfonamide group, further highlighting the importance of this chemical class in targeting DHPS. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action for 4 Methylphenyl Sulfamate Analogues

Protein-Ligand Interaction Dynamics and Binding Modes

The interaction between 4-methylphenyl sulfamate (B1201201) analogues and their target enzymes is a highly specific process, governed by the coordination of the sulfamate group within the enzyme's active site and the recognition of its aromatic and alkyl components.

The sulfamate group (–OSO₂NH₂) is a key functional group responsible for the inhibitory activity of these analogues. It often acts as a mimic of the sulfate (B86663) group in natural substrates, allowing it to bind to the catalytic region of enzymes like sulfatases and carbonic anhydrases. nih.govnih.gov

In sulfatases, the sulfamate moiety is thought to engage in a nucleophilic substitution reaction with a formylglycine (fGly) residue in the active site. nih.gov This interaction is crucial for the inactivation of the enzyme. The sulfamate group binds near this catalytic residue, often coordinated by a network of hydrogen bonds, which stabilizes the inhibitor-enzyme complex. nih.gov For instance, in steroid sulfatase (STS), the sulfamate group is positioned to react with the fGly residue, leading to the sulfamoylation and irreversible inactivation of the enzyme. nih.govunica.it

In the case of carbonic anhydrases (CAs), the sulfamate group acts as a zinc-binding group (ZBG). nih.govgriffith.edu.au The nitrogen atom of the deprotonated sulfamate group coordinates directly to the zinc ion (Zn²⁺) in the active site, displacing a water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic activity. nih.govopenaccessjournals.com This coordination is further stabilized by hydrogen bonds between the sulfamate's oxygen and nitrogen atoms and nearby amino acid residues, such as the hydroxyl group of Thr199. nih.govopenaccessjournals.com

The position of the methyl group on the phenyl ring can significantly influence inhibitory activity. For example, in dialkyl aryl phosphate (B84403) inhibitors of butyrylcholinesterase, methyl substitution at the 3- and 4-positions of the phenyl ring led to a more substantial decrease in the inhibition constant (Kᵢ) compared to substitution at the 2-position, highlighting the importance of the substituent's location for optimal hydrophobic interactions. csulb.edu

Structure-activity relationship (SAR) studies have demonstrated that modifications to the aromatic and alkyl moieties can fine-tune the inhibitory potency and selectivity. For instance, in a series of nonsteroidal STS inhibitors, the presence of a benzophenone (B1666685) bis-sulfamate structure was found to be pivotal for high potency. capes.gov.br Furthermore, introducing different substituents on the phenyl ring can alter the compound's interaction with the active site. In some STS inhibitors, the introduction of halogen atoms like iodine on the terminal aromatic ring increased inhibitory potency due to favorable hydrophobic interactions and the formation of halogen bonds with residues in the active site. nih.gov The structural resemblance of the inhibitor's core to the natural steroidal substrates of STS is also a critical factor for potent inhibition. nih.gov

The flexibility and conformation of the molecule, influenced by its aromatic and alkyl components, are also important. While some conformational flexibility can be beneficial, in certain cases, a more rigid structure can lead to better binding. For example, rigid anthraquinone-based sulfamate derivatives showed significantly better inhibitory activity against STS in MCF-7 cells compared to the more flexible benzophenone-based inhibitors. capes.gov.br

| Compound Class | Target Enzyme | Key Interacting Residue/Ion | Role of Sulfamate Group | Role of Aromatic/Alkyl Moiety |

|---|---|---|---|---|

| Aryl Sulfamates | Steroid Sulfatase (STS) | Formylglycine (fGly) | Covalent modification (sulfamoylation) nih.govunica.it | Hydrophobic interactions, structural mimicry of natural substrate nih.govcsulb.edu |

| Sulfamates | Carbonic Anhydrase (CA) | Zinc (Zn²⁺) | Coordination to the metal ion nih.govgriffith.edu.au | Stabilization through hydrophobic and other non-covalent interactions nih.gov |

| Dialkyl Aryl Phosphates | Butyrylcholinesterase | Not specified | Not applicable (phosphate group) | Hydrophobic interactions with active site subsites csulb.edu |

Analysis of Sulfamate Group Coordination within Enzyme Active Sites

Biochemical Pathway Perturbation Analysis

4-Methylphenyl sulfamate analogues can exert their effects by interfering with critical metabolic processes and inducing specific cellular responses, which are often linked to their enzyme inhibitory activities.

A primary mechanism by which these compounds perturb biochemical pathways is through the inhibition of enzymes involved in steroidogenesis and other metabolic routes. Steroid sulfatase (STS), a key target, is responsible for hydrolyzing inactive steroid sulfates into active steroids, such as estrogens and androgens. nih.gov By inhibiting STS, sulfamate-based compounds block this conversion, thereby reducing the levels of active steroid hormones. nih.gov This is particularly relevant in hormone-dependent cancers, like breast cancer, where STS activity is often elevated. nih.gov

The inhibition of adenylate-forming enzymes is another way these analogues can interfere with metabolic pathways. N-Acyl sulfamoyladenosines, which mimic acyl adenylate intermediates, are potent inhibitors of enzymes like MenE, which is involved in the biosynthesis of menaquinone in bacteria. acs.orgnih.gov Inhibition of this pathway can have significant antimicrobial effects. nih.gov However, the charged nature of the acyl sulfamate moiety can limit cellular permeability and in vivo stability. acs.orgnih.gov

Furthermore, some sulfamate analogues can affect metabolic processes by inhibiting carbonic anhydrases (CAs), which are involved in a wide range of physiological processes, including pH regulation and CO₂ transport. nih.gov The inhibition of specific CA isoforms can have therapeutic effects in various conditions. openaccessjournals.com

The perturbation of metabolic pathways by this compound analogues can trigger specific cellular responses, including apoptosis (programmed cell death) and alterations in the cell cycle.

Apoptosis: Several studies have shown that sulfamate-containing compounds and their analogues can induce apoptosis in cancer cells. For example, certain celecoxib (B62257) analogues, even those lacking significant COX-2 inhibitory activity, have been found to be potent inducers of apoptosis. oup.com The mechanism can involve the dephosphorylation of key survival signaling proteins like Akt and ERK2. oup.com Similarly, verubulin (B1683795) analogues have been shown to induce apoptosis in HCT116 tumor cells, as evidenced by an increase in Annexin V staining, which detects an early marker of apoptosis. mdpi.com In some cases, the cytotoxic activity of a compound is directly linked to its ability to induce apoptosis. For instance, a cytotoxic flavone-methanesulfonate derivative was found to induce apoptosis in MCF-7 breast cancer cells. scispace.com

Cell Cycle Regulation: In addition to apoptosis, these compounds can affect the cell cycle, the series of events that lead to cell division and duplication. wikipedia.org Some kinase inhibitors have been shown to impede the G1/S transition of the cell cycle in melanoma cells. nih.gov This is achieved by down-regulating the expression of cell cycle-associated proteins such as cyclin E, cyclin A, and CDK2. nih.gov This leads to reduced phosphorylation of the retinoblastoma protein (RB), which in turn inhibits the transcriptional activity of E2F, a key regulator of genes required for DNA replication. nih.gov Similarly, other kinase inhibitors can cause an increase in the G2/M population of cells, indicating a blockage at this phase of the cell cycle, which is also coupled with an induction of apoptosis. nih.gov The regulation of the cell cycle is a complex process involving cyclins and cyclin-dependent kinases (CDKs) that control the progression through different phases. creativebiolabs.net

| Compound/Analogue Class | Cell Line | Cellular Response | Associated Pathway/Mechanism |

|---|---|---|---|

| Verubulin Analogues | HCT116 | Apoptosis mdpi.com | Increased Annexin V staining mdpi.com |

| Kinase Inhibitor (4e) | HL60 | G2/M cell cycle arrest and apoptosis nih.gov | Not specified |

| Flavone-methanesulfonate derivative | MCF-7 | Apoptosis scispace.com | Likely related to STS inhibition scispace.com |

| Nilotinib and AT-9283 | A375P (Melanoma) | G1/S cell cycle arrest nih.gov | Down-regulation of cyclin E, cyclin A, CDK2; reduced RB phosphorylation nih.gov |

| Celecoxib Analogues | PC-3 | Apoptosis oup.com | Dephosphorylation of Akt and ERK2 oup.com |

Interference with Metabolic Processes

Mechanistic Models of Enzyme Inactivation (e.g., Suicide Inhibition, Reversible Binding)

The inactivation of enzymes by this compound analogues can occur through different mechanisms, most notably irreversible suicide inhibition and reversible binding.

Suicide Inhibition (Mechanism-Based Inactivation): This is an irreversible form of enzyme inhibition where the enzyme itself converts a substrate analogue into a reactive molecule that covalently binds to the active site, leading to its permanent inactivation. wikipedia.orgyoutube.com Many aryl sulfamates, including this compound analogues, are considered suicide inhibitors of enzymes like steroid sulfatase (STS). unica.it The mechanism involves the enzyme binding the sulfamate as if it were a substrate. wikipedia.org During the catalytic process, the enzyme modifies the inhibitor, generating a highly reactive intermediate that forms a covalent bond with a residue in the active site, typically the catalytic formylglycine in sulfatases. unica.itresearchgate.net This results in a time- and concentration-dependent loss of enzyme activity, a hallmark of mechanism-based inhibition. nih.gov The resulting enzyme-inhibitor complex is stable and cannot be easily reversed. wikipedia.org

Reversible Binding: In contrast to suicide inhibition, reversible inhibition involves the non-covalent binding of the inhibitor to the enzyme. libretexts.orgcarlroth.com This binding is in equilibrium, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. carlroth.com Reversible inhibition can be competitive, non-competitive, or uncompetitive. libretexts.org

Competitive Inhibition: The inhibitor is structurally similar to the substrate and competes for binding to the active site. libretexts.org Some (difluoro)methyl phenol (B47542) sulfate analogues act as competitive inhibitors of arylsulfatase from P. aeruginosa (PARS). nih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site, affecting the enzyme's catalytic efficiency without blocking substrate binding.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

While many sulfamates act as irreversible inhibitors, some analogues, particularly those with N-alkylation on the sulfamate group, have been shown to be weaker, competitive inhibitors. nih.gov The nature of the interaction—whether it is reversible or irreversible—is highly dependent on the specific chemical structure of the inhibitor and the target enzyme.

Structure Activity Relationship Sar Studies

Quantitative and Qualitative SAR Approaches for 4-Methylphenyl Sulfamate (B1201201) Derivatives

SAR studies for derivatives based on the 4-methylphenyl sulfamate scaffold have employed both qualitative and quantitative approaches to understand how chemical modifications influence biological activity, particularly as enzyme inhibitors. The primary biological target for many of these derivatives is steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers. researchgate.net The sulfamate moiety (–OSO₂NH₂) is a key pharmacophore, essential for the irreversible inhibition of STS. researchgate.net

The nature and position of substituents on the phenyl ring of sulfamate derivatives significantly impact their inhibitory potency. SAR studies reveal that both electron-donating and electron-withdrawing groups can modulate activity, and their effects are often position-dependent.

For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, which are analogues of the monoamine oxidase (MAO) inhibitor tranylcypromine, electron-withdrawing groups at the para-position of the aromatic ring were found to enhance the inhibition of MAO A. nih.gov Conversely, electron-donating groups like methyl or methoxy (B1213986) did not significantly affect this activity. nih.gov In another study on pyrimidinethione derivatives, an electron-donating methyl group on the aromatic ring increased the modulatory effect on the ABCB1 efflux pump by 11-fold, while a stronger electron-donating methoxy group led to a 30-fold increase in activity. iiarjournals.org

In the context of STS inhibitors, modifications on the A-ring of steroidal sulfamate analogues, such as the introduction of halogens, nitro, or alkyl groups, have been extensively studied to understand the electronic effects on inhibitory activity. semanticscholar.org For non-steroidal inhibitors like those derived from this compound, these substitutions are equally critical. For example, in a series of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfamates, substitutions on the outer phenyl ring were explored. acs.org The results, summarized in the table below, demonstrate that potency is highly sensitive to the nature and position of the substituent. The 3,5-dichloro substituted analog 4b and the 3-chloro-4-fluoro substituted analog 5l showed exceptional potency, with the latter being approximately five times more potent than the reference inhibitor Irosustat. acs.org

Table 1: STS Inhibitory Activity of Phenyl-Triazolyl-Phenyl Sulfamate Derivatives acs.org

| Compound | Substituent (R) | IC₅₀ (nM) in MCF-7 cells |

|---|---|---|

| 4a | 3-Cl | 1.90 |

| 4b | 3,5-diCl | 1.71 |

| 5e | 4-Cl | 2.95 |

| 5g | 4-F | 1.69 |

| 5l | 3-Cl, 4-F | 0.21 |

| Irosustat | (Reference) | 1.06 |

This table is interactive. Click on the headers to sort.

These findings underscore that a combination of electronic and steric factors governs the interaction between the inhibitor and the enzyme's active site.

The introduction of linkers and various heterocyclic rings to the core this compound structure has been a key strategy in developing potent and selective inhibitors. These modifications aim to optimize the orientation of the molecule within the enzyme's binding pocket and to introduce additional favorable interactions.

For example, dual inhibitors of aromatase and sulfatase have been designed by incorporating the essential phenol (B47542) sulfamate moiety into a known aromatase inhibitor scaffold, which often features a triazole ring. researchgate.net One such first-generation dual inhibitor is 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. researchgate.net

In another approach, a library of sulfamates incorporating piperazinyl-ureido moieties was synthesized and evaluated for carbonic anhydrase (CA) inhibition. unica.it These compounds used a ureido group as a spacer between the benzene (B151609) sulfamate fragment and a substituted piperazine (B1678402) ring. The nature of the substituent on the piperazine ring was critical for potency against different CA isoforms. For example, a 3-methylphenyl substituent on the piperazine ring yielded a potent inhibitor of the hCA II, IX, and XII isoforms. unica.it

The replacement of the phenyl ring with other heterocyclic systems has also been explored. Studies on combretastatin (B1194345) A-4 (CA-4) analogues, which are tubulin polymerization inhibitors, showed that incorporating a sulfamate group could confer dual activity against both tubulin and arylsulfatase. researchgate.net The use of different heterocyclic rings as isosteres for the B-ring of CA-4 demonstrated that the choice of heterocycle is crucial for maintaining biological activity. researchgate.net

Table 2: Effect of Linker and Heterocyclic Variations on Enzyme Inhibition

| Scaffold | Linker/Heterocycle | Target Enzyme(s) | Key Finding | Reference |

|---|---|---|---|---|

| Phenyl Sulfamate | (4H-1,2,4-triazol-4-yl)amino]methyl | Aromatase, STS | Dual inhibition achieved by combining pharmacophores. | researchgate.netresearchgate.net |

| Benzene Sulfamate | Ureido-piperazine | Carbonic Anhydrase (CA) | Substituents on the terminal piperazine ring determine isoform selectivity. | unica.it |

| Combretastatin A-4 | Sulfamate group | Tubulin, Arylsulfatase | Sulfamate addition created dual-action inhibitors. | researchgate.net |

| Phenyl Sulfamate | 1H-1,2,3-triazole | Steroid Sulfatase (STS) | The triazole acts as a rigid linker, and substitution patterns on the outer phenyl ring are critical for high potency. | acs.org |

This table is interactive. Click on the headers to sort.

These studies highlight the versatility of the sulfamate pharmacophore and the importance of linker and heterocyclic components in tuning the biological activity and selectivity of the resulting compounds.

Effects of Aromatic Substituents on Biological Activity

Design Principles Based on SAR Insights

The collective SAR data provides several guiding principles for the design of new inhibitors based on the this compound scaffold:

Preservation of the Sulfamate Pharmacophore : The aryl sulfamate group is fundamental for the irreversible inhibition of STS and is a key zinc-binding group in many carbonic anhydrase inhibitors. researchgate.netfrontiersin.org Its modification, such as through N,N-dimethylation, often leads to a significant reduction or complete loss of activity. mdpi.com

Strategic Aromatic Substitution : The potency and selectivity of inhibitors can be fine-tuned by introducing substituents onto the aromatic ring. Electron-withdrawing groups, particularly halogens, at specific positions (e.g., meta and para) on a terminal phenyl ring can dramatically enhance inhibitory potency against STS. acs.org

Use of Linkers for Optimal Positioning : Rigid linkers, such as triazole or ureido groups, can effectively position the key pharmacophoric elements within the enzyme's active site. acs.orgresearchgate.netunica.it The length and rigidity of the linker are critical parameters that need to be optimized.

Exploitation of Heterocyclic Scaffolds : Replacing or augmenting the phenyl ring with various heterocyclic systems can improve properties like solubility and introduce new interactions with the target enzyme. researchgate.netresearchgate.net The choice of heterocycle is crucial, as some may be detrimental to activity. acs.org

Dual-Targeting Approaches : By combining the sulfamate pharmacophore with structural motifs known to inhibit other enzymes (e.g., an azole ring for aromatase inhibition), it is possible to design multi-target agents. researchgate.netfrontiersin.org This strategy can be beneficial in complex diseases like cancer.

Stereochemical Determinants of Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, can play a critical role in the biological activity of enzyme inhibitors. The specific shape of a molecule determines how well it fits into the active site of its target enzyme.

For chiral sulfinyl compounds, the stereoselective oxidation of a prochiral sulfur atom is a key method for producing non-racemic sulfoxides and related derivatives. acs.org The presence and placement of directing groups, such as a hydroxyl group, can be crucial for the stereochemical outcome of the reaction. acs.org

In the context of inhibitors derived from this compound, while the parent compound itself is achiral, the introduction of chiral centers through modification can lead to enantiomers with different biological activities. For example, in a series of 2-aryl-2-fluoro-cyclopropylamines, the trans-isomers were found to be significantly more potent inhibitors of MAO A than their corresponding cis-isomers, highlighting the importance of the relative orientation of the aryl and amino groups. nih.gov

Similarly, in the development of hydantoin-based compounds, the biological activity is highly dependent on the nature and stereochemistry of the substituents at the C-5 position of the hydantoin (B18101) ring. mdpi.com While specific studies focusing solely on the stereochemistry of this compound derivatives are less common, the principles derived from related classes of compounds strongly suggest that if chiral centers are introduced, the biological efficacy will likely be stereochemically dependent.

Advanced Biophysical and Computational Characterization Techniques

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding modes of ligands like 4-methylphenyl sulfamate (B1201201) to their protein targets. These methods model the interactions between the small molecule and the enzyme's active site, providing insights into binding affinity and selectivity.

Molecular docking studies are frequently employed to predict the preferred orientation of a ligand when bound to a protein target. For instance, in studies involving sulfamate derivatives as carbonic anhydrase (CA) inhibitors, docking simulations have been used to position the ligand within the enzyme's active site. mdpi.com A common procedure involves preparing the enzyme structure, often obtained from the Protein Data Bank (PDB), and then docking the ligand using a pharmacophore model that focuses on key interactions, such as the coordination of the sulfamate or sulfonamide group to the catalytic zinc ion in the CA active site. mdpi.com

Following docking, molecular dynamics (MD) simulations are often performed to explore the dynamic behavior and stability of the ligand-protein complex over time. nih.gov These simulations, which can run for hundreds of nanoseconds, provide a more realistic representation of the physiological environment. nih.govrsc.org MD studies on benzenesulfonamide (B165840) inhibitors bound to human carbonic anhydrase (hCA) isoforms have revealed the stability of the simulated complexes, with root-mean-square deviation (RMSD) values typically remaining below 3 Å. nih.gov These simulations confirm the persistence of crucial interactions, such as the hydrogen bonds between the inhibitor's sulfonamide moiety and active site residues like Thr199, and hydrophobic contacts with residues like Leu198. nih.gov Similarly, 150 ns MD simulations of benzofuran-derived sulfamates in the steroid sulfatase (STS) active site have been used to rationalize the observed inhibitory activity by illustrating how the sulfamate moiety is positioned within the catalytic hydrophilic domain to interact with key residues and water molecules. rsc.org

Table 1: Examples of Molecular Modeling Studies on Sulfamate-Related Compounds

| Compound Class | Target Enzyme | PDB ID | Software/Method | Simulation Time | Key Findings | Citations |

|---|---|---|---|---|---|---|

| Substituted Phenylsulfonamido-Alkyl Sulfamates | Carbonic Anhydrase II (CA II) | 3HS4 | MOE 2020 (Docking) | N/A | Docking predicted binding modes where the sulfonamide group interacts with the active site zinc ion. | mdpi.com |

| Benzofuran-Derived Sulfamates | Steroid Sulfatase (STS) | N/A | MD Simulation | 150 ns | The sulfamate moiety is positioned in the catalytic hydrophilic domain, forming H-bonds with the active site network. | rsc.org |

| Benzenesulfonamide Derivatives | Human Carbonic Anhydrase (hCA) I & II | N/A | MD Simulation | 200 ns | The benzenesulfonamide moiety maintains stable H-bond interactions with Thr199 and hydrophobic contacts with Leu198. | nih.gov |

Quantum Chemical Methods for Electronic Structure and Reactivity Predictions (e.g., DFT, NBO, Frontier Molecular Orbital Analysis)

Quantum chemical methods are essential for investigating the intrinsic electronic properties of 4-methylphenyl sulfamate, which govern its geometry, stability, and reactivity. Density Functional Theory (DFT) is a widely used method for these calculations.

Density Functional Theory (DFT) is employed to optimize the molecular geometry and predict various electronic parameters. Studies on related arylsulfonamides have shown that molecular geometries optimized using DFT methods, such as B3LYP with a 6-31G** basis set, are in close agreement with experimental data obtained from X-ray crystallography. researchgate.netmjcce.org.mk DFT calculations are also used to determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govmjcce.org.mk

Frontier Molecular Orbital (FMO) Analysis focuses on the HOMO and LUMO, which are crucial for predicting a molecule's reactivity. numberanalytics.com The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor. numberanalytics.compku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com FMO theory provides a framework for understanding how this compound interacts with electrophilic or nucleophilic sites on its biological targets. pku.edu.cn

Natural Bond Orbital (NBO) Analysis is used to study hyperconjugative interactions and intramolecular charge transfer within the molecule. researchgate.netnih.gov NBO analysis provides detailed information about the delocalization of electron density from occupied Lewis-type (bonding or lone pair) orbitals to unoccupied non-Lewis-type (antibonding or Rydberg) orbitals. nih.gov The stabilization energy, E(2), associated with these interactions is calculated to quantify their strength, providing clear evidence for stabilization arising from intramolecular delocalization and hydrogen bonding. mjcce.org.mknih.gov

Table 2: Quantum Chemical Calculations for Sulfamate-Related Structures

| Method | Basis Set | Calculated Properties | Significance | Citations |

|---|---|---|---|---|

| DFT | B3LYP/6-311++G(d,p) | Optimized geometry, vibrational frequencies, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP) | Provides fundamental data on molecular structure, stability, and reactivity sites. Good agreement with experimental data. | mjcce.org.mkmjcce.org.mk |

| NBO | B3LYP/6-311++G(d,p) | Stabilization energies (E(2)), intramolecular charge transfer, hyperconjugative interactions | Elucidates the stabilization of the molecular structure arising from internal electronic delocalization. | mjcce.org.mkresearchgate.netnih.gov |

| FMO | Varies | HOMO energy, LUMO energy, HOMO-LUMO gap | Predicts chemical reactivity and the sites of electrophilic/nucleophilic attack. | nih.govnumberanalytics.compku.edu.cn |

X-ray Crystallography of Enzyme-Inhibitor Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of enzyme-inhibitor complexes. This technique provides unparalleled insight into the precise binding mode of inhibitors like this compound and its analogs within the active site of their target enzymes.

Crystallographic studies of sulfonamide inhibitors complexed with human carbonic anhydrase II (hCA II) have been resolved at high resolutions (e.g., 1.8 Å). researchgate.net These structures reveal that the binding is anchored by the interaction of the sulfonamide group with the catalytic Zn(II) ion. researchgate.net Beyond this core interaction, the specific orientation of the rest of the inhibitor molecule is stabilized by a network of hydrogen bonds and hydrophobic contacts with amino acid residues. For example, in the adduct of a fluorinated sulfonamide with hCA II, unprecedented strong hydrogen bonds were observed involving the imino nitrogen, carbonyl oxygen, a fluorine atom, and the side chain of Gln 92. researchgate.net Furthermore, a stacking interaction between the inhibitor's perfluorophenyl ring and the aromatic ring of Phe 131 was identified, highlighting how specific substitutions can introduce novel, favorable interactions. researchgate.nettandfonline.com In other complexes, interactions are mediated primarily through backbone peptidic NH groups, carbonyl oxygens, and water molecules, demonstrating the diverse ways inhibitors can adapt to the active site environment. nih.gov

Table 3: Summary of X-ray Crystallography Data for Related Inhibitor-Enzyme Complexes

| Inhibitor Type | Target Enzyme | Resolution (Å) | Key Interacting Residues | PDB ID (Example) | Citations |

|---|---|---|---|---|---|

| Sulfonamide | Human Carbonic Anhydrase II (hCA II) | 1.8 | Zn(II), Gln 92, Phe 131 | N/A | researchgate.net |

| N-(4-sulfamylbenzoyl)benzylamine | Carbonic Anhydrase II (CAII) | N/A | Pro202, Phe131 | N/A | tandfonline.com |

| 4-hydroxybenzyl-CoA | 4-hydroxybenzoyl-CoA thioesterase | 1.8 | Ser91, backbone peptidic groups | N/A | nih.gov |

| Various | Histone Deacetylase 6 (HDAC6) | 1.79 - 2.30 | F583, F643, H614 | N/A | nih.gov |

Spectroscopic Analysis for Conformational and Interaction Studies (e.g., NMR, IR, Mass Spectrometry in the context of structural changes)

A suite of spectroscopic techniques is used to characterize the chemical structure, conformation, and interactions of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation in solution. ¹H and ¹³C NMR spectra provide definitive information about the molecular framework. nih.gov For sulfamate derivatives, ¹H NMR data includes the chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet), coupling constants (J, in Hz), and integration, which together confirm the connectivity of protons. nih.gov ¹³C NMR reports the chemical shifts of the carbon atoms in the molecule. nih.govekb.eg These techniques are crucial for verifying the identity and purity of synthesized compounds.

Infrared (IR) Spectroscopy is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.gov In the context of sulfamate derivatives, FT-IR spectra show characteristic absorption bands. nih.gov For example, a related 4-[(4-Methylphenyl)sulfonamido]butyl Sulfamate exhibits N-H stretching vibrations (ν) around 3354, 3314, and 3275 cm⁻¹. mdpi.com Other studies on related sulfonamides report characteristic bands for S=O stretching (e.g., ~1286 cm⁻¹) and N-S stretching (around 820 cm⁻¹). nih.govcdnsciencepub.com These spectral fingerprints are valuable for confirming the presence of the key sulfamate and aryl functional groups.

Mass Spectrometry (MS) provides information on the molecular weight and elemental composition of a compound. ekb.eg High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the molecular formula. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural analysis by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. lcms.cz The fragmentation of sulfamates is characterized by the homolytic cleavage of the relatively weak N-S bond, which can result in a characteristic neutral loss or fragment ion. nih.gov For instance, the fragmentation of sulfated amines (sulfamates) often produces a characteristic ion at an m/z of 80 (SO₃⁻), which helps in identifying the sulfamate moiety. nih.gov

Table 4: Characteristic Spectroscopic Data for Sulfamate-Related Compounds

| Technique | Observation | Interpretation | Citations |

|---|---|---|---|

| ¹H NMR | Chemical shifts (δ), coupling constants (J), multiplicity | Confirms proton environment and molecular connectivity. | nih.gov |

| ¹³C NMR | Chemical shifts (δ) | Confirms carbon framework of the molecule. | nih.gov |

Research Trajectories and Interdisciplinary Applications of 4 Methylphenyl Sulfamate Chemistry

Advancements in Rational Drug Design Using Sulfamate (B1201201) Scaffolds

Rational drug design, which relies on the knowledge of a biological target to develop new medications, has significantly benefited from the incorporation of sulfamate scaffolds. drugtargetreview.com The sulfamate moiety (–OSO₂NH₂) is a versatile pharmacophore, a three-dimensional arrangement of atoms that allows for specific binding with a biological receptor. Its ability to act as a bioisostere for phosphate (B84403) and sulfate (B86663) groups, coupled with increased lipophilicity, allows for better cell membrane permeability. tandfonline.com This characteristic is crucial for designing drugs that can effectively reach their intracellular targets.

The sulfonamide scaffold, a close relative of the sulfamate, is present in over 120 marketed drugs, highlighting the pharmaceutical relevance of this class of compounds. nih.gov Research has shown that replacing a sulfonamide with a sulfamate can enhance the biological activity of a compound. nih.gov For instance, in the development of calcimimetic agents, which target the calcium-sensing receptor, the substitution of a sulfonamide with a sulfamate group led to enhanced activity. nih.gov

Furthermore, the structural features of sulfamates have been exploited in the design of inhibitors for various enzymes. X-ray crystallography studies have provided detailed insights into the binding of sulfamates to the active sites of enzymes like carbonic anhydrase II, enabling the rational design of more potent and selective inhibitors. tandfonline.comnih.gov This structure-based approach has been instrumental in developing novel anticonvulsant and anticancer agents. nih.gov

Polypharmacology and Multi-Targeting Strategies with Sulfamates

The "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple biological targets. researchgate.netdntb.gov.ua This approach is particularly promising for complex, multifactorial diseases like cancer and psychiatric disorders where targeting a single pathway may not be sufficient. researchgate.netnih.gov Sulfamate derivatives have emerged as excellent candidates for developing such multi-target agents due to their broad range of biological activities. nih.gov

A notable strategy in this area is the development of dual-action inhibitors. For example, researchers have designed sulfamate-containing molecules that can simultaneously inhibit steroid sulfatase (STS) and carbonic anhydrase (CA), both of which are implicated in the progression of certain cancers. wiley.comaxon.es Another innovative approach involves a "drug-prodrug" concept, where a sulfamate-based molecule acts as an inhibitor for one target (e.g., STS) and is then metabolized in situ to release a second active compound that inhibits another target (e.g., 17β-hydroxysteroid dehydrogenase type 1). acs.org This strategy has shown promise in the potential treatment of endometriosis and other estrogen-dependent diseases. acs.org

The development of dual aromatase-steroid sulfatase inhibitors (DASIs) using a benzofuran (B130515) scaffold incorporating a sulfamate group further illustrates this trend. rsc.org While initial designs showed potent activity against one target but not the other, strategic modifications, such as the addition of a methyl group, resulted in compounds with dual inhibitory activity. rsc.org These examples underscore the potential of sulfamate chemistry in creating sophisticated, multi-targeting therapeutic agents.

Innovative Methodologies for Biological Activity Assessment and Mechanism Elucidation

The discovery and development of sulfamate-based compounds are supported by a range of innovative methodologies for assessing their biological activity and understanding their mechanisms of action. High-throughput screening (HTS) assays are fundamental in the initial discovery phase, allowing for the rapid testing of large libraries of compounds. plos.org For instance, an HTS campaign involving 26,500 structurally diverse chemical compounds led to the identification of several active compounds against the Leishmania parasite. plos.org

Once initial "hits" are identified, a variety of in vitro and cellular assays are employed to characterize their potency and selectivity. For example, the inhibitory activity of sulfamates against enzymes like steroid sulfatase and carbonic anhydrase is often determined using cell lysate assays and measuring the IC₅₀ values (the concentration of an inhibitor required to reduce the enzyme's activity by 50%). rsc.org

To elucidate the mechanism of action, researchers utilize techniques such as X-ray crystallography to visualize how a sulfamate inhibitor binds to its target protein. nih.govnih.gov This provides a detailed, atomic-level understanding of the interactions and guides further optimization of the inhibitor. Additionally, molecular docking studies are used to computationally predict the binding mode of sulfamate derivatives within the active site of a target enzyme, helping to rationalize observed structure-activity relationships. rsc.org For instance, docking studies of combretastatin (B1194345) A-4 sulfamate derivatives revealed key hydrogen bond interactions between the sulfamate group and the colchicine (B1669291) binding site of tubulin. rsc.org

Potential for Derivatization in Chemical Probe Development

The chemical structure of 4-methylphenyl sulfamate and other sulfamates lends itself to derivatization, a process of chemically modifying a compound to produce new compounds with different properties. This potential is particularly valuable in the development of chemical probes, which are small molecules used to study and manipulate biological systems.

Sulfamate acetamides have recently been reported as self-immolative electrophiles for a technique called covalent ligand-directed release (CoLDR) chemistry. researchgate.netacs.orgnih.gov This method allows for the creation of "turn-on" fluorescent probes that become fluorescent only upon reacting with their specific protein target. researchgate.netacs.org For example, an ibrutinib-based sulfamate probe was designed to release a fluorescent coumarin (B35378) moiety upon binding to Bruton's tyrosine kinase (BTK), providing a direct readout of target engagement. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing the structural conformation of 4-methylphenyl sulfamate derivatives?

- Methodological Answer: X-ray crystallography is the gold standard for resolving molecular and crystal structures. For example, Hirshfeld surface analysis can quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in derivatives like 8-benzyl-1-[(4-methylphenyl)sulfonyl]-tetrahydrobenzodiazacyclopentadecine, as demonstrated in recent crystallographic studies . Pair this with spectroscopic techniques (NMR, IR) to validate functional groups and conformational stability.

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer: Kinetic studies at neutral pH (7.4, 37°C) are critical. Use high-performance liquid chromatography (HPLC) or capillary electrophoresis to monitor hydrolysis products. Evidence suggests that sulfamate esters undergo spontaneous hydrolysis via an intramolecular proton transfer mechanism, accelerating decomposition by up to 10<sup>11</sup>-fold. This mechanism is analogous to the behavior of steroid sulfatase inhibitors like Coumate .

Q. What precautions are necessary when handling sulfamate derivatives in laboratory settings?

- Methodological Answer: Store compounds in light-resistant containers at 2–8°C to prevent degradation. Use personal protective equipment (PPE) including gloves, masks, and fume hoods. Waste must be segregated and processed by certified waste management services, as sulfamate derivatives can hydrolyze into reactive intermediates (e.g., HN=S(=O)2) .

Advanced Research Questions

Q. How do structural modifications to the this compound scaffold influence sulfatase inhibition efficacy?

- Methodological Answer: Design analogs with variations in substituents (e.g., electron-withdrawing/donating groups) and evaluate inhibitory activity via enzyme kinetics (kcat/KM). Comparative studies show that primary sulfamate groups are critical for irreversible inhibition, while biphenyl ether modifications can enhance binding affinity. Use computational docking (e.g., AutoDock) to predict active-site interactions .

Q. What mechanistic insights explain the discrepancy in cross-reactivity of sulfamate toxins in immunoassays?

- Methodological Answer: Sulfamate toxins exhibit low cross-reactivity due to their labile sulfate groups, which dissociate under assay conditions. Validate assays using capillary electrophoresis to confirm the absence of carbamate contaminants (e.g., STX, GTX2/3), which can artificially inflate toxicity readings. This approach resolves contradictions in prior immunoassay data .

Q. How can researchers resolve contradictions in kinetic data for sulfamate ester hydrolysis?

- Methodological Answer: Apply a two-parameter equation correlating hydrolysis rates with pKa values of the leaving group (pKaArOH) and conjugate acid (pKaArOSO2XH). This model accounts for variations in aryl sulfonate derivatives and aligns with observed rate accelerations (10<sup>4</sup>–10<sup>15</sup>-fold) in enzymatic vs. non-enzymatic hydrolysis .

Q. What strategies optimize the synthesis of enantiopure sulfamate derivatives for structure-activity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.